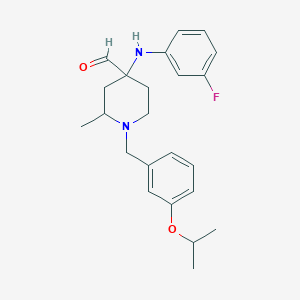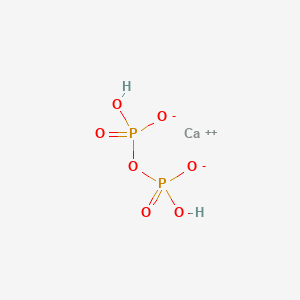
N1-BOC-3-(3-hydrazinylazetidin-1-yl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-BOC-3-(3-hydrazinylazetidin-1-yl)pyrrolidine: is a chemical compound with the molecular formula C12H24N4O2 and a molar mass of 256.34 g/mol . This compound is characterized by the presence of a pyrrolidine ring, an azetidine ring, and a hydrazine functional group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-BOC-3-(3-hydrazinylazetidin-1-yl)pyrrolidine typically involves the following steps:
Protection of the amine group: The pyrrolidine ring is protected using a tert-butoxycarbonyl (BOC) group.
Formation of the azetidine ring: The azetidine ring is introduced through cyclization reactions.
Introduction of the hydrazine group: The hydrazine group is added via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions:
Oxidation: The hydrazine group can undergo oxidation to form various nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed.
Major Products:
Oxidation: Nitrogen oxides and other nitrogen-containing compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted pyrrolidine and azetidine derivatives.
科学的研究の応用
Chemistry: : N1-BOC-3-(3-hydrazinylazetidin-1-yl)pyrrolidine is used as an intermediate in the synthesis of complex organic molecules. Biology : It is employed in the development of biologically active compounds, including potential pharmaceuticals. Medicine : The compound is investigated for its potential therapeutic applications, particularly in the design of new drugs. Industry : It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N1-BOC-3-(3-hydrazinylazetidin-1-yl)pyrrolidine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of biochemical pathways. This interaction can result in the inhibition or activation of specific enzymes and receptors.
類似化合物との比較
Similar Compounds
N1-BOC-3-(3-aminopyrrolidin-1-yl)pyrrolidine: Similar structure but with an amino group instead of a hydrazine group.
N1-BOC-3-(3-hydrazinylpyrrolidin-1-yl)pyrrolidine: Similar structure but with a different ring configuration.
Uniqueness: : N1-BOC-3-(3-hydrazinylazetidin-1-yl)pyrrolidine is unique due to the presence of both the azetidine and pyrrolidine rings, along with the hydrazine functional group
特性
CAS番号 |
1338247-39-4 |
|---|---|
分子式 |
C12H24N4O2 |
分子量 |
256.34456 |
同義語 |
N1-BOC-3-(3-hydrazinylazetidin-1-yl)pyrrolidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1143951.png)

![3-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1143953.png)
![3-Methyl-2-[2-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1143963.png)


